Specific Scientific Field: Oncology, specifically the treatment of Pancreatic Ductal Adenocarcinoma (PDAC).
Summary of the Application: PHA-793887 is a pyrrolopyrazole derivative that inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, with IC 50 values of 80, 80, 5, 10 nM, respectively. It also inhibits CDK1-cyclin B, CDK4-cyclinD1, CDK9/cyclin T1, and GSK3-β with IC 50 values of 60, 62, 138, and 79 nM . This makes it a potential therapeutic agent against PDAC.
Methods of Application: The compound is likely administered to the patient, after which it inhibits the activity of the aforementioned cyclin-dependent kinases, disrupting the cell cycle and potentially leading to cell death .
Results or Outcomes: The inhibition of these kinases could lead to a halt in the progression of the cell cycle, even in cells with DNA damage, a potentially tumorigenic process. Additionally, the overexpression of CDK1 can lead to the stimulation of a range of proteins that induce stem cell properties, which can contribute to the development of cancer stem cells .
Specific Scientific Field: Oncology, specifically the treatment of Osteosarcoma.
Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against osteosarcoma using bioinformatics and molecular docking analyses .
Methods of Application: The compound is likely administered to the patient, where it induces apoptosis in osteosarcoma cells .
Results or Outcomes: Flow cytometry experiments revealed that PHA-793887 dose-dependently induced apoptosis in osteosarcoma cells . This could potentially lead to a reduction in tumor size and slow the progression of the disease.
Specific Scientific Field: Oncology, specifically the treatment of Breast Cancer.
Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against breast cancer. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in breast cancer cells .
Methods of Application: The compound is likely administered to the patient, where it inhibits the activity of the aforementioned cyclin-dependent kinases, disrupting the cell cycle and potentially leading to cell death .
Specific Scientific Field: Oncology, specifically the treatment of Neuroblastoma.
Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against neuroblastoma. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in neuroblastoma cells .
Specific Scientific Field: Oncology, specifically the treatment of Colorectal Cancer.
Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against colorectal cancer. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in colorectal cancer cells .
Specific Scientific Field: Oncology, specifically the treatment of Lung Cancer.
Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against lung cancer. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in lung cancer cells .
PHA-793887 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK5, and CDK7. Its inhibitory potency is reflected in its half-maximal inhibitory concentration (IC50) values: 8 nM for CDK2, 5 nM for CDK5, and 10 nM for CDK7 . Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is implicated in over 90% of human cancers. PHA-793887 has shown significant cytotoxic effects against various leukemic cell lines, with IC50 values ranging from 0.3 to 7 μM in vitro, indicating its potential as an anticancer agent .
Studies suggest PHA-793887 may act as a cell cycle inhibitor []. At low concentrations, it might induce cell cycle arrest by affecting the phosphorylation of Rb protein and nucleophosmin, which are crucial regulators of cell division []. At higher concentrations, PHA-793887 may trigger apoptosis (programmed cell death) []. However, the detailed mechanism requires further investigation.
PHA-793887 functions primarily through competitive inhibition of ATP binding to CDKs, thereby preventing the phosphorylation of target proteins essential for cell cycle progression. At lower concentrations (0.2-1 μM), it induces cell cycle arrest and modulates the expression of proteins involved in cell cycle regulation, such as retinoblastoma protein and nucleophosmin . The compound's mechanism also includes the inhibition of cyclin E and cdc6 expression, which are critical for the transition from the G1 to S phase of the cell cycle .
In preclinical studies, PHA-793887 demonstrated significant antiproliferative activity against various cancer cell lines. It induced cell-cycle arrest and apoptosis at higher doses (≥5 μM) while sparing normal hematopoietic cells . In mouse xenograft models of human cancers, including ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas, PHA-793887 significantly inhibited tumor growth at doses between 10 to 30 mg/kg .
The synthesis of PHA-793887 involves several steps that optimize the structure of pyrrolo[3,4-c]pyrazoles. The compound was identified during a screening process aimed at developing effective CDK inhibitors suitable for intravenous administration. Specific synthetic routes have not been detailed extensively in the literature but generally involve standard organic synthesis techniques such as cyclization reactions and functional group modifications to achieve the desired pharmacophore .
PHA-793887 has potential applications in cancer therapy due to its ability to inhibit multiple CDKs involved in tumor growth and progression. Its efficacy against leukemic cells suggests it could be developed further for treating hematological malignancies. Additionally, its activity in solid tumors makes it a candidate for combination therapies with other anticancer agents .
Interaction studies have indicated that PHA-793887 exhibits dose-dependent hepatotoxicity, which was not predicted by preclinical models. In a phase I clinical trial, severe liver toxicity was observed at higher doses (≥44 mg/m²), leading to the termination of further clinical development due to safety concerns . This highlights the importance of thorough pharmacokinetic and toxicological evaluations during drug development.
Several compounds exhibit similar mechanisms of action as PHA-793887 but differ in their selectivity and side effect profiles: